molecular formula C14H11ClO2 B1595952 4-Chlorobenzyl benzoate CAS No. 20386-93-0

4-Chlorobenzyl benzoate

Cat. No.: B1595952
CAS No.: 20386-93-0
M. Wt: 246.69 g/mol
InChI Key: ARLTXMAKDGVKNK-UHFFFAOYSA-N
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Description

4-Chlorobenzyl benzoate is an organic compound with the molecular formula C14H11ClO2 and a molecular weight of 246.689. It is a derivative of benzoic acid and is characterized by the presence of a chlorobenzyl group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl benzoate can be synthesized through the reaction between 4-chlorobenzyl chloride and sodium benzoate in the presence of tri-n-butylamine as a catalyst . Another method involves the reaction of sodium benzoate with 4-chlorotoluene .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the benzoate moiety can lead to the formation of benzyl alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include substituted benzyl derivatives.

    Oxidation Reactions: Products include benzoic acid derivatives.

    Reduction Reactions: Products include benzyl alcohol derivatives.

Scientific Research Applications

4-Chlorobenzyl benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzyl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

    Benzyl benzoate: Similar structure but lacks the chlorine substituent.

    4-Chlorobenzyl alcohol: Similar structure but with an alcohol group instead of the benzoate moiety.

    4-Chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of the benzoate moiety.

Uniqueness: 4-Chlorobenzyl benzoate is unique due to the presence of both the chlorobenzyl and benzoate groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields .

Properties

IUPAC Name

(4-chlorophenyl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-8-6-11(7-9-13)10-17-14(16)12-4-2-1-3-5-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLTXMAKDGVKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275733
Record name 4-Chlorobenzyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20386-93-0
Record name NSC408869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chlorobenzyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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